molecular formula C24H20N4O2 B278785 5-methyl-N-[4-(4-methylbenzoyl)phenyl]-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

5-methyl-N-[4-(4-methylbenzoyl)phenyl]-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

Cat. No. B278785
M. Wt: 396.4 g/mol
InChI Key: YKSZCPURVBBFDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-N-[4-(4-methylbenzoyl)phenyl]-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide, also known as MP-10, is a chemical compound that has generated significant interest in the scientific community due to its potential therapeutic applications. MP-10 is a pyrazole derivative that has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties.

Scientific Research Applications

5-methyl-N-[4-(4-methylbenzoyl)phenyl]-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and cardiovascular diseases. In cancer research, 5-methyl-N-[4-(4-methylbenzoyl)phenyl]-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In addition, 5-methyl-N-[4-(4-methylbenzoyl)phenyl]-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been shown to have anti-angiogenic properties, which can prevent the growth and spread of tumors. In inflammation research, 5-methyl-N-[4-(4-methylbenzoyl)phenyl]-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. In cardiovascular research, 5-methyl-N-[4-(4-methylbenzoyl)phenyl]-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been shown to have protective effects against myocardial ischemia-reperfusion injury.

Mechanism of Action

The mechanism of action of 5-methyl-N-[4-(4-methylbenzoyl)phenyl]-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide is not fully understood, but it has been proposed to act through multiple pathways. 5-methyl-N-[4-(4-methylbenzoyl)phenyl]-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been shown to inhibit the activity of various enzymes such as COX-2, MMP-2, and MMP-9, which are involved in inflammation and tumor growth. 5-methyl-N-[4-(4-methylbenzoyl)phenyl]-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. In addition, 5-methyl-N-[4-(4-methylbenzoyl)phenyl]-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been shown to activate the AMPK pathway, which plays a crucial role in regulating energy metabolism and cell survival.
Biochemical and Physiological Effects:
5-methyl-N-[4-(4-methylbenzoyl)phenyl]-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been shown to have various biochemical and physiological effects. In cancer research, 5-methyl-N-[4-(4-methylbenzoyl)phenyl]-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, 5-methyl-N-[4-(4-methylbenzoyl)phenyl]-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the migration of immune cells to the site of inflammation. In cardiovascular research, 5-methyl-N-[4-(4-methylbenzoyl)phenyl]-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been shown to reduce myocardial ischemia-reperfusion injury and improve cardiac function.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-methyl-N-[4-(4-methylbenzoyl)phenyl]-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide is its broad range of potential therapeutic applications. 5-methyl-N-[4-(4-methylbenzoyl)phenyl]-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties, which can be useful in the treatment of various diseases. In addition, 5-methyl-N-[4-(4-methylbenzoyl)phenyl]-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been shown to have low toxicity in animal models, which makes it a promising candidate for further development. However, one of the limitations of 5-methyl-N-[4-(4-methylbenzoyl)phenyl]-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for 5-methyl-N-[4-(4-methylbenzoyl)phenyl]-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide research. One direction is to further investigate the mechanism of action of 5-methyl-N-[4-(4-methylbenzoyl)phenyl]-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide and identify its molecular targets. Another direction is to develop more efficient synthesis methods for 5-methyl-N-[4-(4-methylbenzoyl)phenyl]-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide that can improve its purity and yield. In addition, further preclinical and clinical studies are needed to evaluate the safety and efficacy of 5-methyl-N-[4-(4-methylbenzoyl)phenyl]-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide in humans. Finally, the potential of 5-methyl-N-[4-(4-methylbenzoyl)phenyl]-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide as a drug delivery system for other therapeutics should be explored.

Synthesis Methods

5-methyl-N-[4-(4-methylbenzoyl)phenyl]-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide can be synthesized using a multi-step process that involves the reaction of 4-methylbenzoyl chloride with 2-pyridylhydrazine to form the intermediate 4-methyl-N-(2-pyridyl)benzamide. This intermediate is then reacted with 5-methyl-1H-pyrazole-4-carboxylic acid to form 5-methyl-N-[4-(4-methylbenzoyl)phenyl]-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide. The purity and yield of the final product can be improved by using various purification techniques such as column chromatography.

properties

Product Name

5-methyl-N-[4-(4-methylbenzoyl)phenyl]-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

Molecular Formula

C24H20N4O2

Molecular Weight

396.4 g/mol

IUPAC Name

5-methyl-N-[4-(4-methylbenzoyl)phenyl]-1-pyridin-2-ylpyrazole-4-carboxamide

InChI

InChI=1S/C24H20N4O2/c1-16-6-8-18(9-7-16)23(29)19-10-12-20(13-11-19)27-24(30)21-15-26-28(17(21)2)22-5-3-4-14-25-22/h3-15H,1-2H3,(H,27,30)

InChI Key

YKSZCPURVBBFDQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=C(N(N=C3)C4=CC=CC=N4)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=C(N(N=C3)C4=CC=CC=N4)C

Origin of Product

United States

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